2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylsulfanyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro and Methyl Groups:
Attachment of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced via a nucleophilic substitution reaction using acetyl chloride and a suitable thiol.
Formation of the Final Compound: The final step involves the condensation of the intermediate with acetamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The benzothiazole moiety can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(acetylsulfanyl)benzoic acid
- 2-(acetylsulfanyl)acetic acid
- 1-[3-(acetylsulfanyl)-2-methylpropanoyl]proline
Uniqueness
2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is unique due to the presence of both the acetylsulfanyl and benzothiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S2/c1-7(16)18-6-11(17)14-12-15(2)9-4-3-8(13)5-10(9)19-12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTFPSSFXUKIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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